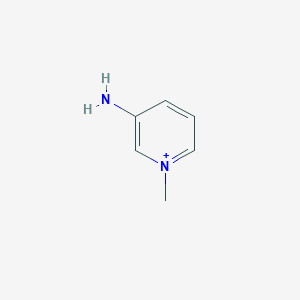

3-Amino-1-methylpyridinium

Description

Contextualization within Pyridinium (B92312) Cation Research

Pyridinium cations are a class of organic compounds that have been the subject of extensive research due to their diverse applications. The study of their dynamics, including reorientation and motion, is a significant area of investigation. For instance, quasielastic neutron scattering has been employed to study the complex dynamics and geometry of reorientation of the pyridinium cation in various compounds. acs.org These studies reveal that the pyridinium cation can undergo different types of motion, such as in-plane and out-of-plane reorientations. acs.org The influence of factors like pressure on the reorientation of the pyridinium cation has also been analyzed to understand the energy barriers for this movement. tandfonline.com

The interaction of pyridinium cations with other molecules is another critical research area. Primary amines, for example, react with pyrylium (B1242799) cations to form pyridinium cations. researchgate.net The kinetics and mechanisms of these transformations are studied to optimize reaction conditions for various synthetic applications. researchgate.net Furthermore, the vibrational properties of the pyridinium cation have been investigated in different crystalline environments, such as in hybrid halide perovskites, providing insights into its internal vibrations. mdpi.com

Significance of N-Methylated Aminopyridinium Systems in Heterocyclic Chemistry

N-methylated aminopyridinium systems are a significant class of compounds within heterocyclic chemistry, which is the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings. uomus.edu.iquou.ac.in These systems are integral to the synthesis of a wide array of functionalized molecules.

A key aspect of their chemistry is the selective N-methylation of the pyridine (B92270) ring. A straightforward procedure for this involves using a proton as a protecting group to achieve selective N-methylation of the pyridine ring without affecting the amino group. arkat-usa.org This method has been successfully applied to synthesize N-methylpyridinium salts containing a tertiary amine function. arkat-usa.org

N-aminopyridinium salts, a related class of compounds, are valuable precursors for generating N-centered radicals. acs.org These radicals can then be used in direct C-H amination of arenes and heteroarenes under mild conditions, highlighting the synthetic utility of these systems. acs.org The synthesis of N-aminopyridinium salts can be achieved through several methods, including the electrophilic amination of pyridine derivatives and the condensation of pyrylium salts with hydrazines. nih.gov

The reactivity of N-methylated aminopyridinium systems extends to their use as intermediates in the synthesis of more complex heterocyclic structures. For instance, N-acyl pyridinium-N-aminides, derived from N-aminopyridinium salts, can be used in cycloaddition reactions to create highly substituted and functionalized oxazoles. nih.gov

Overview of Current Academic Research Trajectories for the Chemical Compound

Current academic research on 3-Amino-1-methylpyridinium and related N-methylated aminopyridinium systems is multifaceted, exploring their synthesis, reactivity, and potential applications.

One major research trajectory focuses on the development of efficient and environmentally friendly synthesis methods. For example, mechanochemical synthesis using ball milling has been explored as a solvent-free method for preparing pyridinium salts like this compound. This approach offers a high yield with a reduced environmental footprint.

Another significant area of research is the exploration of their utility as intermediates in the synthesis of biologically active molecules. Derivatives of this compound have shown promise as herbicidal and fungicidal agents. Research in this area involves synthesizing and evaluating new derivatives for enhanced efficacy.

Furthermore, the unique electronic and structural properties of these compounds are being harnessed in various catalytic and material science applications. The cationic nature of the pyridinium ring, combined with the reactivity of the amino group, makes them versatile building blocks. For instance, N-aminopyridinium salts are being investigated as precursors for N-centered radicals in photoredox catalysis, enabling novel C-H functionalization reactions. acs.org The study of the dynamic behavior of the pyridinium cation within different crystal lattices also continues to be an active area of research, with implications for the design of new materials with specific properties. acs.orgtandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyridin-1-ium-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N2/c1-8-4-2-3-6(7)5-8/h2-5H,7H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZHRMOZEJOWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311281 | |

| Record name | 3-Amino-1-methylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45642-86-2 | |

| Record name | 3-Amino-1-methylpyridinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45642-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-methylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Amino 1 Methylpyridinium Systems

Synthesis of the 3-Amino-1-methylpyridinium Cation and its Salts

The generation of the this compound cation is primarily achieved through two main pathways: the direct alkylation of the pyridine (B92270) nitrogen and the protonation of the aminopyridine base.

The most direct method for synthesizing this compound salts is through the N-alkylation of 3-aminopyridine (B143674), a classic Menschutkin reaction. This involves treating 3-aminopyridine with a suitable methylating agent. The nitrogen atom of the pyridine ring is more nucleophilic than the exocyclic amino group, leading to selective methylation at the ring nitrogen.

Commonly, methyl iodide is used as the methylating agent. The reaction is typically performed by refluxing 3-aminopyridine with methyl iodide in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF). The resulting this compound iodide often precipitates from the solution upon cooling and can be purified by recrystallization.

Alternative methylating agents can also be employed, which may offer advantages in terms of reactivity or milder reaction conditions. Dimethyl sulfate (B86663) is a powerful methylating agent, though it requires careful pH control. Methyl triflate (MeOTf) is highly reactive and allows the reaction to proceed at lower temperatures due to the excellent leaving group ability of the triflate anion.

| Reagent | Solvent | Temperature | Time | Typical Yield |

| Methyl Iodide | Acetonitrile or DMF | 80–90°C (Reflux) | 12–24 hours | 75–85% |

| Dimethyl Sulfate | Toluene | Reflux | 6–8 hours | ~70% |

| Methyl Triflate | Dichloromethane | Room Temperature | 2 hours | 80–85% |

This table presents typical conditions for the N-alkylation of 3-aminopyridine. Conditions and yields can vary based on specific laboratory procedures.

Aminopyridinium salts can be readily formed by the reaction of an aminopyridine with a protic acid. In the case of 3-aminopyridine, there are two basic nitrogen atoms: the ring nitrogen and the exocyclic amino group. Due to electronic effects, the pyridine ring nitrogen is significantly more basic than the amino group. google.com Therefore, protonation occurs selectively at the ring nitrogen to form the corresponding pyridinium (B92312) cation.

This method is widely used to generate various aminopyridinium salts by selecting the appropriate acid. For instance, reacting 3-aminopyridine with acids such as (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid results in the formation of a proton-transfer salt. uoanbar.edu.iq Similarly, treatment with sulfuric acid or various carboxylic acids, like 3,4-dimethoxybenzoic acid, yields the corresponding hydrogen sulfate or carboxylate salts of the aminopyridinium cation. d-nb.infoingentaconnect.com These reactions are typically straightforward, involving mixing the base and acid in a suitable solvent, from which the salt often crystallizes. ingentaconnect.com This approach is fundamental in crystal engineering and the preparation of organic salts with specific properties. uoanbar.edu.iq

N-Alkylation Routes for Pyridinium Formation

Derivatization Strategies Involving the Amino Group in the Pyridinium System

Once the this compound cation is formed, the exocyclic amino group is available for further functionalization. The quaternization of the ring nitrogen enhances the electron-withdrawing nature of the pyridinium system, which can influence the reactivity of the amino group. Key derivatization strategies include acylation and sulfonylation.

Acylation: The amino group at the C-3 position can be readily acylated using various acylating agents. A common method involves reacting the this compound salt with an acid anhydride (B1165640), such as acetic anhydride, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. tandfonline.com This reaction leads to the formation of N-(1-methylpyridinium-3-yl)amides. The process is generally chemoselective for the amino group over the pyridinium ring. researchgate.net Acylation can also be achieved using acid chlorides. A patent describes a process where 3-amino-4-methylpyridine (B17607) is first acylated and then quaternized, highlighting the compatibility of the amide functional group with pyridinium formation conditions. google.com

Sulfonylation: Similar to acylation, the amino group can be sulfonylated by reacting the this compound salt with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a suitable base. organic-chemistry.org This yields the corresponding sulfonamide derivatives. The choice of base and solvent is critical to ensure the reaction proceeds efficiently without promoting side reactions. mdpi.com These sulfonamide derivatives are of interest in medicinal chemistry and materials science.

Functionalization and Modification of the Pyridinium Ring System

The this compound ring is electron-deficient due to the positive charge on the nitrogen atom, making it generally resistant to electrophilic aromatic substitution. uoanbar.edu.iqgcwgandhinagar.com Consequently, functionalization of the ring carbons is more commonly achieved through nucleophilic substitution reactions or by leveraging the directing effects of the existing substituents.

Nucleophilic aromatic substitution (SNAr) is a viable strategy for modifying the pyridinium ring, particularly at the positions activated by the positive charge (typically the 2, 4, and 6 positions). nih.gov While the 3-amino group is an activating group for electrophilic substitution, the overriding effect of the cationic ring makes nucleophilic attack more favorable. For example, studies on related nitropyridines have shown that a nitro group can be displaced by various nucleophiles, demonstrating the susceptibility of the activated pyridine ring to SNAr reactions. nih.gov In the this compound system, a suitably positioned leaving group on the ring could be displaced by strong nucleophiles.

Another approach involves the generation of radical intermediates. N-aminopyridinium salts can serve as precursors to nitrogen-centered radicals under visible light photoredox catalysis, which can then participate in C-N bond formation reactions with various substrates, including arenes and heteroarenes. sioc-journal.cnacs.orgresearchgate.net This modern synthetic method allows for the functionalization of the pyridinium system through radical pathways. Furthermore, a reductive ring-opening of pyridinium salts has been reported, which transforms the aromatic ring into a δ-amino ketone, representing a more drastic modification of the core structure. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis and derivatization of pyridinium systems aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

One significant green approach is the use of solvent-free reaction conditions. A mechanochemical synthesis of a this compound salt has been reported, utilizing ball milling instead of traditional refluxing in a solvent. This method reduces the environmental footprint and can lead to high yields. Another solvent-free strategy involves using ionic liquids, which can act as both the solvent and catalyst for reactions such as the condensation needed to form related heterocyclic systems. tandfonline.com

The replacement of hazardous reagents with more benign alternatives is another core principle. For instance, instead of highly toxic methylating agents like dimethyl sulfate, processes using methanol (B129727) in the presence of a recyclable heterogeneous catalyst are being explored for N-alkylation of aminopyridines. Furthermore, amine-free sulfonylation methods, which use a combination of a catalyst like 4-methylpyridine (B42270) N-oxide and molecular sieves to replace traditional amine bases, offer a milder and more environmentally friendly route to sulfonamides. researchgate.net The use of water as a solvent for reactions like the chemoselective acylation of amines also represents a significant step towards greener chemical processes. researchgate.net

Advanced Structural Characterization of 3 Amino 1 Methylpyridinium Systems

X-ray Crystallographic Analysis

Single crystal X-ray diffraction studies have been successfully employed to elucidate the structures of various 3-amino-1-methylpyridinium salts. For instance, the crystal structure of 3-amino-1-propylpyridinium bromide revealed two independent cations and bromide anions in the asymmetric unit. nih.gov In these structures, the nitrogen atom of the pyridine (B92270) ring is alkylated, and the pyridinium (B92312) ring itself is nearly planar. researchgate.net

In a complex with a modified cytochrome c peroxidase, this compound was resolved at a high resolution of 1.41 Å, providing precise coordinates for the atoms. rcsb.orgpdbj.orgrcsb.org The method of crystallization for such complexes often involves vapor diffusion, with the protein being co-crystallized or soaked with the this compound salt. pdbj.orgrcsb.org

The specific salt formed influences the crystal system. For example, salts of 2-amino-3-methylpyridinium with Co(II) halides crystallize in the triclinic system. tandfonline.com The choice of counter-ion and the presence of solvent molecules can lead to different crystal packing and even different polymorphic forms.

Table 1: Crystallographic Data for Selected this compound Systems

| Compound | Crystal System | Space Group | Key Features | Reference |

|---|---|---|---|---|

| Cytochrome C Peroxidase in complex with this compound | Orthorhombic | P 21 21 21 | High resolution (1.41 Å) structure of a protein-ligand complex. | rcsb.orgrcsb.org |

| bis(3-amino-1-methylpyridin-1-ium iodide)-18C6 | Monoclinic | P21/n | Forms a supramolecular complex with 18-crown-6 (B118740). | researchgate.net |

| 3-amino-1-propyl-pyridinium bromide | Not specified | Not specified | Two independent cations and anions in the asymmetric unit. | nih.gov |

| (3-MAPH)₂CoX₄ (X = Cl, Br) | Triclinic | Not specified | Metal halide complex with 2-amino-3-methylpyridinium. | tandfonline.com |

The crystal structures of this compound salts are significantly influenced by a network of intermolecular interactions. The amino group is a potent hydrogen bond donor, readily forming N-H···anion hydrogen bonds. For instance, in the iodide salt, the NH₂ group engages in hydrogen bonding with iodide counterions, with N–H···I distances in the range of 2.8–3.0 Å. In salts with carboxylate anions, strong N—H···O hydrogen bonds are a dominant feature, often leading to the formation of specific motifs like the R²₂(8) ring. iucr.orgnih.gov

Cation-anion interactions are fundamental to the stability of the crystal lattice. The nature of the anion dictates the strength and geometry of these interactions. osti.gov In bromide salts, N-H···Br and C-H···Br hydrogen bonds link the cations and anions into chains. nih.gov For larger, more complex anions like tetrahalometallates, a variety of (N—H)···Cl interactions connect the organic cations to the inorganic anions. scispace.com

The pyridinium ring of the this compound cation is an aromatic system capable of engaging in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings interact, are crucial for the stabilization of many crystal structures.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Cation-Anion Interactions)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of molecules in both solution and the solid state. For this compound systems, NMR provides detailed information about the electronic environment of the individual atoms.

In solution, ¹H and ¹³C NMR are routinely used to confirm the identity and purity of this compound and its derivatives. The ¹H NMR spectrum typically shows characteristic signals for the protons on the pyridinium ring, the methyl group attached to the nitrogen, and the amino group. For example, in the iodide salt of 3-amino-4-chloro-1-methylpyridinium, the methyl protons appear as a singlet around 4.2 ppm, while the ring protons are observed as a multiplet between 7.9 and 8.3 ppm. prepchem.com

¹³C NMR spectra provide information about the carbon skeleton of the molecule. savemyexams.com Each non-equivalent carbon atom gives a distinct signal, and the chemical shift is sensitive to the local electronic environment. savemyexams.com For instance, in 2-amino-3-methylpyridinium derivatives, the carbon attached to the amino group (C8) appears downfield around 148 ppm. researchgate.net The chemical shifts of the other ring carbons appear at distinct positions, allowing for full assignment of the carbon framework. researchgate.net

Table 2: Representative NMR Data for Pyridinium Derivatives

| Compound/Derivative | Nucleus | Solvent | Key Chemical Shifts (ppm) | Reference |

|---|---|---|---|---|

| 3-(Aminomethyl)pyridine | ¹H | CDCl₃ | 8.52 (A), 7.663 (B), 7.262 (C), 3.893 (D), 1.54 (E) | chemicalbook.com |

| 3-(Aminomethyl)pyridine | ¹³C | CDCl₃ | Data not explicitly provided in search results. | chemicalbook.com |

| 2-amino-3-methylpyridinium-3,5-dinitrobenzoate | ¹H | DMSO-d₆ | 7.7 (NH₂), 7.8 & 8.0 (ring H), 6.7 (ring H), 2.2 (CH₃) | researchgate.net |

| 2-amino-3-methylpyridinium-3,5-dinitrobenzoate | ¹³C | DMSO-d₆ | 148 (C-NH₂), 112-141 (ring C), 16 (CH₃) | researchgate.net |

| 3-amino-4-chloro-1-methylpyridinium iodide | ¹H | Not specified | 4.2 (s, 3H, CH₃), 7.9-8.3 (m, 3H, ring H) | prepchem.com |

While solution-state NMR provides information about the time-averaged structure of a molecule, solid-state NMR (ssNMR), particularly using Cross-Polarization Magic-Angle Spinning (CP-MAS), can probe the structure in the crystalline state. This is especially valuable for characterizing different polymorphs and for understanding the effects of crystal packing on the local electronic environment.

For related pyridinium salts, ssNMR has been used in conjunction with X-ray diffraction and computational methods (like GIPAW calculations) to provide a complete picture of the solid-state structure. nih.gov ¹H and ¹³C chemical shifts in the solid state can be different from those in solution due to intermolecular interactions like hydrogen bonding. nih.gov These differences can be quantified and used to assess the strength of such interactions. nih.gov Furthermore, ssNMR can distinguish between crystallographically inequivalent sites within the unit cell, providing a powerful tool for site attribution in complex crystal structures.

Solution-State NMR (¹H, ¹³C) for Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of this compound by probing the various vibrational modes of its constituent functional groups and the pyridinium ring.

The infrared (IR) spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the amino group (-NH₂), the methyl group (-CH₃), and the aromatic pyridinium ring. While a dedicated spectrum for this compound is not widely published, its features can be accurately predicted by analyzing the spectra of its parent molecules, 3-aminopyridine (B143674) and 1-methylpyridinium salts.

The amino group typically exhibits symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of the electron-withdrawing pyridinium ring and potential hydrogen bonding can influence the precise position and shape of these bands. The N-H scissoring (bending) vibration is expected around 1600 cm⁻¹.

The pyridinium ring itself presents a series of characteristic bands. For 3-aminopyridine, key aromatic ring stretching vibrations (ν(C=C), ν(C=N)) are observed at approximately 1602 cm⁻¹, 1575 cm⁻¹, and 1488 cm⁻¹. researchgate.net The C-H in-plane bending vibrations appear in the 1300-1000 cm⁻¹ range. Upon N-methylation to form the pyridinium cation, these ring vibration frequencies are known to shift. For instance, studies on 1-methylpyridinium chloride show very intense infrared bands around 773 cm⁻¹ and 677 cm⁻¹, which are characteristic of the pyridinium ring's out-of-plane bending modes. rsc.org The C-H stretching vibrations of the aromatic ring are typically found just above 3000 cm⁻¹.

The methyl group introduces its own characteristic vibrations, including symmetric and asymmetric C-H stretching near 2850-2960 cm⁻¹ and bending vibrations around 1450 cm⁻¹.

A summary of expected key IR absorption bands is presented below.

| Vibrational Mode | Functional Group / Moiety | Expected Wavenumber (cm⁻¹) | Notes |

| ν(N-H) Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3300 - 3500 | Typically two bands, can be broad due to hydrogen bonding. |

| ν(C-H) Aromatic Stretch | Pyridinium Ring | 3000 - 3100 | Characteristic of aromatic C-H bonds. |

| ν(C-H) Stretch | Methyl (-CH₃) | 2850 - 2960 | Symmetric and asymmetric stretches. |

| δ(N-H) Scissoring | Amino (-NH₂) | ~1600 | Bending vibration of the amino group. |

| ν(C=C), ν(C=N) Ring Stretch | Pyridinium Ring | 1480 - 1610 | Multiple bands characteristic of the aromatic ring skeleton. researchgate.net |

| γ(C-H) Out-of-plane Bend | Pyridinium Ring | 670 - 800 | Intense bands characteristic of the substituted pyridinium system. rsc.org |

| C-N Stretch | Amino-Pyridine Link | 1250 - 1350 | Stretch of the bond connecting the amino group to the ring. |

Table 1: Predicted Infrared (IR) Spectroscopic Data for this compound based on related compounds.

Raman spectroscopy is particularly effective for observing the vibrations of the pyridinium ring due to the polarizability changes involved. The technique complements IR spectroscopy, as some modes that are weak in the IR spectrum can be strong in the Raman spectrum.

For the parent 1-methylpyridinium ion, prominent Raman bands are observed that are sensitive to the substituent. rsc.org The spectrum is expected to be dominated by the ring breathing and trigonal ring breathing modes of the pyridinium ring, which are highly characteristic. In related pyridine systems, a strong Raman band associated with ring breathing is often found around 1000-1040 cm⁻¹.

Theoretical and experimental studies on 3-aminopyridine provide a basis for predicting the Raman spectrum. nih.gov The most intense bands are typically the ring stretching vibrations. The symmetric "ring breathing" vibration, a mode where the entire ring expands and contracts symmetrically, is particularly strong in the Raman spectrum of pyridine derivatives and is expected around 1000 cm⁻¹. Other significant bands include the C-H in-plane bending and ring deformation modes. The N-methylation to form the pyridinium cation generally results in slight shifts of these ring modes to higher frequencies due to the inductive effect of the positive charge.

| Vibrational Mode | Moiety | Expected Raman Shift (cm⁻¹) | Notes |

| Ring Stretching (ν8a, ν8b, ν19a) | Pyridinium Ring | 1480 - 1620 | Typically strong and characteristic of the aromatic system. |

| Ring Breathing (ν1) | Pyridinium Ring | ~1030 | Often a very strong and sharp band, diagnostic for the ring. |

| Trigonal Ring Breathing (ν12) | Pyridinium Ring | ~1000 | Another characteristic strong ring mode. |

| C-H In-plane Bend | Pyridinium Ring | 1050 - 1300 | Multiple bands of varying intensity. |

| N-CH₃ Stretch | Methyl Group | 1100 - 1200 | Stretching of the bond between the nitrogen and methyl carbon. |

| γ(C-H) Out-of-plane Bend | Pyridinium Ring | 700 - 900 | Can be weak or moderately intense depending on the substitution pattern. |

Table 2: Predicted Raman Spectroscopic Data for Pyridinium Ring Modes of this compound.

Infrared (IR) Spectroscopic Analysis of Functional Groups and Molecular Vibrations

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and assessing the purity of the this compound cation. The expected nominal mass of the cation (C₆H₉N₂⁺) is 109 Da. High-resolution mass spectrometry would provide a more precise mass, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry is predictable based on the behavior of related N-methylpyridinium compounds. mdpi.com The most characteristic fragmentation pathway for N-methylpyridinium cations is the loss of the methyl group as a neutral radical (•CH₃), leading to the formation of a stable fragment. mdpi.com

For this compound⁺, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 109. The primary fragmentation would involve the loss of the N-methyl group (15 Da), resulting in a major fragment ion corresponding to 3-aminopyridine with a radical cation character, observed at m/z 94. Another common fragmentation pathway for pyridinium ions is the loss of HCN (27 Da) from the ring, which could lead to further smaller fragments.

| Ion | Formula | Expected m/z | Fragmentation Pathway |

| [M]⁺ | [C₆H₉N₂]⁺ | 109 | Molecular Ion |

| [M - CH₃]⁺ | [C₅H₆N₂]⁺• | 94 | Loss of a methyl radical from the pyridinium nitrogen. |

| [M - HCN]⁺ | [C₅H₈N]⁺ | 82 | Loss of hydrogen cyanide from the pyridinium ring. |

| [Pyridine]⁺ | [C₅H₅N]⁺• | 79 | Observed in related N-methylpyridinium compounds. mdpi.com |

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound.

Computational and Quantum Chemical Investigations of 3 Amino 1 Methylpyridinium

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its favorable balance of accuracy and computational cost. It is particularly well-suited for studying organic salts like 3-Amino-1-methylpyridinium. Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, for instance, 6-311++G(d,p), to accurately model the electronic structure and geometry. nih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface.

For this compound, the optimization process would confirm the planarity of the pyridinium (B92312) ring. Key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles are calculated. Conformational analysis would focus on the rotation of the amino (-NH₂) and methyl (-CH₃) groups relative to the plane of the ring to ensure the identified structure is the global energy minimum and not merely a local minimum. The results of such calculations are typically compared with experimental data from X-ray crystallography where available, though theoretical calculations are often performed for an isolated molecule in the gas phase. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Pyridinium Cation (Calculated) This table presents typical bond length and angle values expected for a pyridinium ring system based on DFT calculations of similar structures. Actual values for this compound would require a specific calculation.

| Parameter | Type | Expected Value |

| C-C (ring) | Bond Length | ~1.39 Å |

| C-N (ring) | Bond Length | ~1.34 Å |

| N-C (methyl) | Bond Length | ~1.47 Å |

| C-N (amino) | Bond Length | ~1.36 Å |

| C-N-C (ring) | Bond Angle | ~120° |

| H-N-H (amino) | Bond Angle | ~115° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

In this compound, the HOMO is expected to be primarily localized on the electron-donating amino group and the π-system of the aromatic ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridinium ring, reflecting its cationic nature. The energy difference between the HOMO and LUMO is the band gap (ΔE), a critical indicator of molecular stability. A large band gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Representative FMO Energies and Properties for an Aminopyridinium System (Calculated) This table provides an example of FMO data derived from DFT calculations on related aminopyridinium salts. nih.gov

| Parameter | Description | Expected Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.5 |

| Band Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 to 5.5 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and bonding interactions within a molecule. It calculates the charge on each atom, offering a more intuitive chemical view than other charge schemes. For this compound, NBO analysis would quantify the delocalization of the positive charge, which is expected to be distributed across the pyridinium ring, particularly on the nitrogen atom and the attached hydrogen atoms.

Furthermore, NBO analysis reveals hyperconjugative interactions, described as stabilization energy (E(2)). A key interaction would be the donation of electron density from the lone pair of the amino nitrogen (n) to the antibonding π* orbitals of the pyridinium ring, which stabilizes the molecule. This analysis also confirms the hybridization of atomic orbitals (e.g., sp² for the ring atoms).

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with other species. The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates the most positive potential (electron-poor, susceptible to nucleophilic attack).

Fukui functions provide a more quantitative prediction of local reactivity at specific atomic sites than MEP maps. By analyzing how the electron density changes upon the addition or removal of an electron, these functions can identify the atoms most likely to participate in a chemical reaction.

For the this compound cation, the most relevant function would be f+(r), which predicts the sites for nucleophilic attack. This function would likely show high values on the carbon atoms of the pyridinium ring, particularly those ortho and para to the positively charged nitrogen atom, identifying them as the most electrophilic centers.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Ab Initio and Semi-Empirical Quantum Chemical Methods (e.g., MINDO/3)

Beyond DFT, other quantum chemical methods can be employed. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without experimental parameters. They can offer higher accuracy for certain systems or properties but come at a significantly greater computational expense.

On the other end of the spectrum, semi-empirical methods, such as MINDO/3 (Modified Intermediate Neglect of Differential Overlap), AM1, and PM3, are much faster because they incorporate parameters derived from experimental data. While historically important for initial investigations of larger heterocyclic systems, their use has declined in favor of DFT, which generally provides a more reliable description of molecular properties for systems of this size. No specific computational studies employing these methods for this compound are prominent in recent literature.

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. For the this compound cation, theoretical studies can map out potential energy surfaces, identify reactive intermediates, and determine the energetics of various reaction pathways. These investigations are crucial for understanding its reactivity, stability, and potential applications in synthesis and materials science. By employing quantum chemical methods, researchers can model how this compound interacts with other reactants, catalysts, and its environment at the molecular level.

A cornerstone of theoretical reaction mechanism studies is the characterization of transition states and the calculation of their associated activation energies. A transition state represents the highest energy point along a reaction coordinate, a fleeting molecular arrangement that is neither reactant nor product. upenn.edu Its structure and energy dictate the feasibility and rate of a chemical transformation.

For reactions involving pyridinium salts, Density Functional Theory (DFT) is a commonly employed method to locate and characterize transition state geometries. upenn.eduresearchgate.net For instance, in the context of cycloaddition reactions, which are relevant to pyridinium ylides, DFT calculations can distinguish between different possible stereochemical and regiochemical pathways by comparing the activation energies of the respective transition states. researchgate.net A computational analysis of the reaction between a pyridinium ylide and a π-deficient ethylene, studied at the M06-2X/6-31G(d,p) level, successfully rationalized the formation of a furan (B31954) derivative over other feasible products by demonstrating that the pathway leading to the furan had a kinetically accessible transition state, despite not being the most thermodynamically stable product initially. researchgate.net The activation barrier for the key SNi-like reaction was calculated to be 23.9 kcal/mol. researchgate.net

The process involves optimizing the geometry of the proposed transition state structure, which is characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from reactants to products. Once the transition state is confirmed, its energy can be compared to the energy of the ground state reactants to determine the activation energy (Ea). upenn.edu For example, studies on the proton transfer in pyrazole (B372694) systems, which share structural motifs with aminopyridines, have used DFT to calculate activation energies in the range of 47.8–55.5 kcal/mol for intramolecular proton migration. diva-portal.org

These calculations are critical for predicting reaction outcomes. A lower activation energy implies a faster reaction rate. By systematically modeling various potential pathways for a reaction of this compound, such as electrophilic attack, nucleophilic substitution, or cycloaddition, researchers can predict the most likely products under different conditions. For instance, in the Ir-catalyzed hydrogenation of substituted pyridinium salts, DFT calculations were used to determine the energetics of the proposed mechanism and identify the enantioselectivity-determining step. upenn.edu

Table 1: Illustrative Activation Energies for Reactions of Related Heterocyclic Compounds This table presents representative data from computational studies on analogous compounds to illustrate the types of results obtained from activation energy calculations.

| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| SNi-like Furan Formation | 1-(2-amino-2-oxoethyl)pyridinium ylide | M06-2X/6-31G(d,p) | 23.9 |

| Intramolecular Proton Transfer | 4-Substituted Pyrazoles | CAM-B3LYP/MP2 | 47.8 - 55.5 |

| Ring Opening | 2-Aminopyridine (S1 state) | CASSCF/cc-pVDZ | 31.1 (1.35 eV) |

Data sourced from analogous systems to illustrate typical computational findings. researchgate.netdiva-portal.orgaip.org

Reactions are rarely performed in the gas phase; the surrounding solvent can dramatically influence reaction rates and equilibria. acs.org Computational chemistry accounts for these solvent effects through various models, ranging from implicit continuum models to explicit solvent models where individual solvent molecules are included in the calculation.

The Polarizable Continuum Model (PCM) and its variants (like the Integral Equation Formalism PCM, IEFPCM, or the Conductor-like PCM, CPCM) are popular implicit solvent models. acs.org These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution, thereby stabilizing charged species and polar transition states. For pyridinium salts, which are inherently charged, the choice of solvent is critical to their stability and reactivity. nih.gov Computational studies on the stability of iminium ions, which are structurally related to pyridinium salts, have shown that polar solvents significantly stabilize these species compared to the gas phase. acs.org

For example, a theoretical study on cycloaddition reactions of pyridinium-3-olates demonstrated that the inclusion of a solvent model was essential to correctly predict the experimental outcomes, as the reaction pathways and product stabilities differed significantly between the gas phase and solution. nih.gov Similarly, research on the stability of lipase (B570770) in the presence of pyridinium-based ionic liquids showed that the nature of both the cation and the anion, as well as their interactions with the solvent (a methanol-water system), were crucial for the enzyme's stability. nih.gov Molecular dynamics simulations, an explicit solvent approach, revealed that the bromide anion stabilized the lipase more effectively than the tetrafluoroborate (B81430) anion by strengthening hydrophobic interactions. nih.gov

Transition State Characterization and Activation Energy Calculations

Computational Modeling and Prediction of Spectroscopic Data (NMR, IR, Raman, UV-Vis)

Computational quantum chemistry is an indispensable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm experimentally determined structures, assign spectral peaks to specific molecular motions or electronic transitions, and predict the spectroscopic properties of yet-to-be-synthesized molecules. These methods are based on calculating the response of a molecule's electrons and nuclei to external electromagnetic fields.

For this compound, a full suite of spectroscopic data can be computationally predicted.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net Calculations can provide both ¹H and ¹³C NMR chemical shifts. These calculations are highly sensitive to the molecular geometry and the solvent environment, which must be accurately modeled (e.g., using PCM) to achieve good agreement with experimental data. researchgate.netnih.gov For substituted pyridines, DFT calculations have been shown to yield chemical shifts that correlate well with experimental values, aiding in the structural elucidation of complex derivatives. acs.org

IR and Raman Spectroscopy: Infrared (IR) and Raman spectra arise from the vibrations of a molecule's chemical bonds. DFT calculations can predict the frequencies and intensities of these vibrational modes. core.ac.uknih.gov A frequency calculation on the optimized geometry of the molecule yields a set of normal modes. Each mode corresponds to a specific molecular vibration (e.g., N-H stretch, C-C ring deformation). The calculated frequencies are often systematically scaled to correct for approximations in the computational method and the neglect of anharmonicity. core.ac.uk The potential energy distribution (PED) analysis can then be used to assign the calculated frequencies to specific types of vibrations. Such studies have been performed extensively on related molecules like 2-amino-5-chloropyridine (B124133) and 3-aminopyridine (B143674), providing detailed assignments of their vibrational spectra. core.ac.uknih.gov

UV-Vis Spectroscopy: Electronic transitions, which occur in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govbohrium.com This method calculates the energies of excited states, corresponding to the absorption wavelengths (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For pyridine-containing compounds, TD-DFT has been used to study how substituents and solvent affect the electronic absorption spectra. nih.govdergipark.org.tr The choice of functional and basis set is crucial for obtaining accurate predictions of λmax values. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical, illustrative data based on computational results for analogous compounds to demonstrate the output of spectroscopic predictions. The values are representative of what would be expected for this class of compound.

| Spectroscopy Type | Parameter | Predicted Value | Assignment/Comment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | 8.5 - 9.0 | Protons on the pyridinium ring adjacent to N⁺ |

| Chemical Shift (δ, ppm) | 7.8 - 8.2 | Other aromatic protons | |

| Chemical Shift (δ, ppm) | 5.5 - 6.0 | Amine (-NH₂) protons, broad | |

| Chemical Shift (δ, ppm) | 4.2 - 4.5 | Methyl (-CH₃) protons on nitrogen | |

| ¹³C NMR | Chemical Shift (δ, ppm) | 140 - 150 | Aromatic carbons adjacent to N⁺ |

| Chemical Shift (δ, ppm) | 125 - 140 | Other aromatic carbons | |

| Chemical Shift (δ, ppm) | 45 - 55 | Methyl (-CH₃) carbon | |

| IR | Wavenumber (cm⁻¹) | ~3450, ~3350 | Asymmetric and symmetric N-H stretch |

| Wavenumber (cm⁻¹) | ~3100 - 3000 | Aromatic C-H stretch | |

| Wavenumber (cm⁻¹) | ~1640 | -NH₂ scissoring / C=C ring stretch | |

| Wavenumber (cm⁻¹) | ~1480 | Aromatic ring stretch | |

| Raman | Wavenumber (cm⁻¹) | ~3080 | Aromatic C-H stretch |

| Wavenumber (cm⁻¹) | ~1020 | Ring breathing mode | |

| UV-Vis | λmax (nm) | ~220 | π → π* transition of the pyridinium ring |

Values are estimated based on data from related aminopyridines and pyridinium salts. acs.orgcore.ac.uknih.govnih.govmdpi.com

Reactivity and Chemical Transformations Involving 3 Amino 1 Methylpyridinium

Nucleophilic Reactivity and Substitution Reactions at the Amino Group

The amino group at the C-3 position of the 1-methylpyridinium ring retains nucleophilic character, allowing it to participate in a variety of substitution reactions. However, its reactivity is somewhat attenuated by the electron-withdrawing effect of the cationic ring.

Acylation: The amino group can be acylated to form amide derivatives. For instance, the acylation of related aminopyridines, such as 3-amino-4-methylpyridine (B17607), with anhydrides like acetic anhydride (B1165640) proceeds at the amino group. google.com This transformation is a common strategy to protect the amino group or to synthesize more complex structures. Chemoselective N-acylation in the presence of other functional groups like hydroxyls is feasible, particularly in aqueous media where the amino group's reactivity is enhanced compared to hydroxyls. researchgate.net

Diazotization: The primary aromatic amino group of 3-amino-1-methylpyridinium can undergo diazotization upon reaction with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid). This reaction converts the amino group into a diazonium salt (3-diazo-1-methylpyridinium). nih.govorganic-chemistry.org These diazonium intermediates are highly valuable in synthesis, though often unstable. organic-chemistry.org For example, studies on 3-aminopyridine (B143674) show that the resulting 3-diazopyridinium cation is formed rapidly but is also susceptible to hydrolysis, transforming into 3-hydroxypyridine. nih.gov The diazonium group can be subsequently replaced by a variety of nucleophiles in reactions like the Sandmeyer or Schiemann reactions, allowing for the introduction of halides, cyano groups, or hydroxyl groups. organic-chemistry.org

Table 1: Nucleophilic Reactions at the Amino Group of Aminopyridinium Derivatives

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Acylation | Acetic Anhydride (Ac₂O) | 3-Acetylamino-1-methylpyridinium derivative | google.com |

| Diazotization | Sodium Nitrite (NaNO₂), Acid (e.g., HCl) | 1-Methylpyridinium-3-diazonium salt | nih.gov |

| Substitution via Diazonium Salt | Copper(I) Halides (Sandmeyer) | 3-Halo-1-methylpyridinium salt | organic-chemistry.org |

Electrophilic Aromatic Substitution on the Pyridinium (B92312) Ring

Electrophilic aromatic substitution (EAS) on the this compound cation is generally considered unfavorable. The pyridinium ring itself is inherently electron-deficient due to the positively charged nitrogen atom, which strongly deactivates the ring towards attack by electrophiles. minia.edu.egdalalinstitute.com This deactivating effect is analogous to that of a nitro group. minia.edu.eg

While an amino group is typically a powerful activating and ortho-, para-directing group in EAS reactions of benzene (B151609) derivatives, its effect in the this compound system is largely overcome by the powerful deactivation of the N-methylpyridinium cation. uomustansiriyah.edu.iqmasterorganicchemistry.com Any electrophilic attack would require forcing conditions, and the substitution would likely be directed by the complex interplay between the deactivating pyridinium nitrogen and the potentially directing amino group. However, such reactions are not commonly reported due to the low reactivity of the substrate. minia.edu.eg

Cycloaddition Reactions Involving Pyridinium 3-Olates as Dipoles

Pyridinium ylides, specifically pyridinium-3-olates (which are zwitterionic betaines), are effective 1,3-dipoles in cycloaddition reactions. acs.org While this compound is not a direct precursor, the related 1-methylpyridinium-3-olate, accessible from 3-hydroxypyridine, serves as a key model for this reactivity. acs.org These compounds participate in [3+2] cycloaddition reactions (a type of 1,3-dipolar cycloaddition) with various dipolarophiles, such as alkenes. sciforum.netsciforum.net

The reaction of 1-methylpyridinium-3-olate with electron-deficient alkenes like methyl acrylate (B77674) has been studied extensively using Density Functional Theory (DFT). researchgate.netacs.org These studies show that the reaction proceeds via a polar, asynchronous transition state. researchgate.net The regioselectivity of the addition is controlled by the nucleophilic attack from the C-2 or C-6 position of the pyridiniumolate onto the more electrophilic carbon of the acrylate. researchgate.net Typically, the reaction favors the formation of 6-substituted 8-azabicyclo[3.2.1]oct-3-en-2-ones as the thermodynamically more stable products. sciforum.netsciforum.netresearchgate.net

Table 2: Regio- and Stereoselectivity in the 1,3-Dipolar Cycloaddition of 1-Methylpyridinium-3-olate with Acrylate Derivatives

| Dipolarophile | Major Product | Selectivity | Theoretical Method | Reference |

|---|---|---|---|---|

| Methyl Acrylate | 6-exo-methoxycarbonyl-8-azabicyclo[3.2.1]oct-3-en-2-one | Regio- and stereoselective | DFT (B3LYP/6-31G(d)) | researchgate.net |

| Ethyl Acrylate | Ethyl 8-methyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carboxylate | High | Experimental & Theoretical | acs.org |

Proton Transfer Mechanisms in Salt Formation and Stability

The formation of pyridinium salts, including this compound, is fundamentally a result of proton transfer or alkylation. In the context of salt formation from an amine and an acid, proton transfer from the acid to the more basic nitrogen atom of an aminopyridine is a key process. dergipark.org.tr

In the solid state, the stability of these salts is significantly influenced by intermolecular forces, particularly hydrogen bonding. For aminopyridinium salts formed with carboxylates, charge-assisted N⁺–H···O⁻ hydrogen bonds are prominent. rsc.org These interactions organize the cations and anions into well-defined supramolecular structures, such as one-dimensional columns or more complex networks. rsc.org The specific geometry and strength of these hydrogen bonds are critical determinants of the crystal lattice energy and, consequently, the physical properties and stability of the salt. The amino group can also act as a hydrogen bond donor, further contributing to the stability of the crystal structure. tandfonline.com

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound involves both the pyridinium ring and the amino substituent. Pyridinium salts are known to act as radical reservoirs, capable of undergoing single-electron reduction to generate radical species. researchgate.net

The electrochemical reduction of pyridinium cations is a central aspect of their reactivity. For instance, the electrochemical reduction of the related 3-diazopyridinium cation (formed from 3-aminopyridine) on a glassy carbon electrode leads to the grafting of pyridine (B92270) groups onto the surface. nih.gov This process involves the reduction of the diazonium group. The pyridinium ring itself can be reduced, and this property has been harnessed in applications like aqueous organic redox flow batteries, using derivatives such as 4,4'-hydrazobis(1-methylpyridinium). chemrxiv.org The redox potential is influenced by the substituents on the ring; electron-donating groups like amino groups would be expected to make the reduction potential more negative compared to unsubstituted analogs. uchile.cl

Conversely, oxidation can also occur. While oxidation of the pyridinium ring is difficult, the amino group can be susceptible to oxidation. Furthermore, in more complex systems, N-methylpyridinium moieties have been shown to participate in redox-driven isomerizations, highlighting the ability of the pyridinium core to mediate electron transfer processes. researchgate.net

Supramolecular Chemistry and Crystal Engineering with 3 Amino 1 Methylpyridinium

Design and Construction of Hydrogen-Bonded Organic Frameworks

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials built from organic molecules linked together by hydrogen bonds. The design of HOFs relies on the selection of molecular building blocks with specific functional groups capable of forming predictable and robust hydrogen-bonding networks.

Role of the Cation in Directing Crystal Packing and Assembly

The specific geometry and electronic properties of the 3-Amino-1-methylpyridinium cation play a crucial role in directing the three-dimensional arrangement of molecules in the solid state. In its co-crystal with 18-crown-6 (B118740) and iodide, the cation orchestrates the crystal packing through a series of specific intermolecular interactions.

The primary amino group (-NH₂) and the pyridinium (B92312) ring C-H groups of the cation act as hydrogen-bond donors. These groups form directed interactions with hydrogen-bond acceptors, such as the oxygen atoms of the 18-crown-6 ether and the iodide anion. For instance, in the cocrystal of bis(3-amino-1-methylpyridin-1-ium iodide)-18-crown-6, the components are linked by C–H⋯O and C–H⋯I intermolecular contacts. These interactions guide the assembly of the components into a stable, repeating crystalline lattice, demonstrating the cation's ability to control molecular organization.

Co-crystallization and Salt Formation for Novel Crystalline Materials

Co-crystallization is a powerful technique in crystal engineering used to create novel crystalline solids with tailored properties by combining two or more different molecular components in a single crystal lattice. The this compound cation has been successfully used in co-crystallization and salt formation to generate new materials.

A notable example is the synthesis of bis(3-amino-1-methylpyridin-1-ium iodide)-18C6. This material is synthesized from 3-aminopyridine (B143674), methyl iodide, and 18-crown-6. The resulting product is a supramolecular cocrystal, which has been characterized using single-crystal X-ray diffraction. researcher.lifersc.org The analysis revealed that this cocrystal belongs to the monoclinic crystal system with a P2₁/n space group. researcher.lifersc.org This specific arrangement highlights how the combination of the this compound cation with a suitable partner like 18-crown-6 can lead to unique and well-defined crystalline structures.

Table 1: Crystallographic Data for bis(3-amino-1-methylpyridin-1-ium iodide)-18C6

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

This data is based on the analysis of the cocrystal formed between this compound iodide and 18-crown-6. researcher.lifersc.org

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational tool used in crystallography to visualize and quantify the various intermolecular interactions within a crystal. The Hirshfeld surface of a molecule is defined as the region in space where the contribution to the electron density from that molecule is greater than the contribution from all other molecules in the crystal.

This analysis provides a "fingerprint" of the crystal packing environment. By mapping properties like dnorm (a normalized contact distance) onto the surface, one can identify regions of close intermolecular contact, which are indicative of interactions such as hydrogen bonds. The surface is typically color-coded, with red spots highlighting contacts shorter than the van der Waals radii sum, blue for longer contacts, and white for contacts around the van der Waals separation.

Furthermore, two-dimensional fingerprint plots can be generated from the Hirshfeld surface. These plots summarize all the intermolecular contacts and can be decomposed to show the percentage contribution of each type of interaction to the total crystal packing. For a crystal containing the this compound cation, this analysis would quantify the relative importance of different contacts, such as N-H···X, C-H···X (where X is an anion or other acceptor), H···H, C···H, and π-π stacking interactions between pyridinium rings. This quantitative data is invaluable for understanding the forces that govern the supramolecular assembly and for the rational design of new crystalline materials with desired structural motifs.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound iodide |

| 18-crown-6 |

| bis(3-amino-1-methylpyridin-1-ium iodide)-18-crown-6 |

| 3-aminopyridine |

Coordination Chemistry and Metal Complexes Involving 3 Amino 1 Methylpyridinium and Its Analogs

Synthesis and Characterization of Coordination Compounds Utilizing Aminopyridine Ligands

The synthesis of coordination compounds with aminopyridine ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

A significant body of research focuses on the synthesis of transition metal complexes with aminopyridine ligands. These syntheses are generally straightforward, often involving the addition of the aminopyridine ligand to a solution of a transition metal salt, such as a chloride, acetate, or thiocyanate (B1210189). scirp.orgekb.eg For instance, complexes of divalent cobalt, nickel, and copper have been prepared by reacting the respective metal salts in situ with 3-aminopyridine (B143674) and biacetyl. researchgate.net The reaction mixtures are frequently refluxed for several hours to ensure completion. scirp.org In some cases, hydrothermal methods are employed; for example, a complex of the formula [Ni(3-NH2py)4Cl2] was synthesized by reacting NiCl2·6H2O with 3-aminopyridine at 120°C for four hours. researchgate.net

The characterization of these complexes relies on a suite of analytical methods. Single-crystal X-ray diffraction is paramount for determining the precise molecular structure, including bond lengths, bond angles, and coordination geometry. nih.govresearchgate.net Infrared (IR) spectroscopy is used to identify the coordination mode of the ligand by observing shifts in the vibrational frequencies of the C=N and N-H groups upon complexation. scirp.orgresearchgate.net Electronic spectroscopy (UV-Vis) provides information about the d-d electronic transitions of the metal ion, which helps in assigning the stereochemistry. scirp.orgresearchgate.net Elemental analysis confirms the stoichiometric composition of the complexes, while magnetic susceptibility measurements are crucial for understanding their magnetic properties. scirp.orgekb.egresearchgate.net

While less common than their transition metal counterparts, coordination compounds of main group metals with aminopyridine ligands have also been synthesized and studied. Research has shown that bulky aminopyridinato ligands are effective in stabilizing main group elements. nih.gov For example, extremely bulky aminopyridine pro-ligands have been deprotonated using organolithium reagents like n-butyllithium to form lithium aminopyridinates. mdpi.com These lithium complexes can then serve as ligand transfer agents in salt metathesis reactions to create complexes with other main group metals. mdpi.com

The synthesis of cadmium(II) complexes, a group 12 element, with 3-aminomethylpyridine and thiocyanate has been reported, leading to coordination polymers. researchgate.net Similarly, a one-dimensional perovskite-structured compound, (2-amino-4-methylpyridinium)trichlorocadmate(II), has been prepared through solvent evaporation at room temperature. researchgate.net Characterization techniques for these main group complexes are similar to those used for transition metal compounds, with X-ray diffraction, IR and Raman spectroscopy, and thermal analysis being particularly important. nih.govresearchgate.net

Table 1: Examples of Synthesized Aminopyridine Metal Complexes This table is interactive. You can sort and filter the data.

| Complex Formula | Metal Ion | Ligand(s) | Synthesis Method | Reference |

|---|---|---|---|---|

| [Cu(3-aminopyridine)₂(NCS)₂] | Cu(II) | 3-aminopyridine, isothiocyanate | Solution reaction | nih.gov |

| [MnCl₂(3-APy)₂(H₂O)₂] | Mn(II) | 3-aminopyridine | Reflux in ethanol | scirp.org |

| [Co(3-ampy)₄(NCS)₂] | Co(II) | 3-aminopyridine, isothiocyanate | Solution reaction in methanol (B129727) | researchgate.net |

| [Cd(4-aminopyridine)₂(NCS)Cl] | Cd(II) | 4-aminopyridine, isothiocyanate, chloride | Solution reaction | nih.gov |

| Li[AmPy]·(OEt₂) | Li(I) | Bulky aminopyridinate | Deprotonation with LiBuⁿ | mdpi.com |

| (3-MAPH)₂CoCl₄ | Co(II) | 2-amino-3-methylpyridinium | Reaction in aqueous acid | tandfonline.com |

| [Co(Ap₂biac)₂Cl₂] | Co(II) | Ligand from 3-aminopyridine + biacetyl | In situ reaction | researchgate.net |

Transition Metal Complexes

Structural Aspects of Ligand Coordination and Geometry in Metal Complexes

The structural diversity of metal complexes with aminopyridine ligands is vast, owing to the ligand's versatile coordination capabilities and the varied stereochemical preferences of metal ions. Single-crystal X-ray diffraction has been instrumental in elucidating these structures. nih.gov

In some instances, aminopyridines can function as bridging ligands. For example, in the isostructural complexes catena-{[M(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} (where M = Ni(II) or Co(II)), the 3-aminopyridine ligand bridges two metal centers, forming one-dimensional polymeric chains. researchgate.net The metal-metal separation within these chains is approximately 6.7 to 7.6 Å. researchgate.net

The coordination geometry around the metal center is highly variable. Octahedral, square pyramidal, and square planar geometries are commonly observed for transition metals. scirp.orgnih.gov

Octahedral: Distorted octahedral geometry is frequent, as seen in Mn(II) and Co(II) complexes with 3-aminopyridine, where the metal is coordinated to two ligand molecules and other co-ligands like water or anions. scirp.orgtandfonline.com In mer-[Co(3-ampy)₃(N₃)₃], the Co(III) center is in an octahedral environment. researchgate.net

Square Pyramidal: A Cu(II) complex with 4-aminopyridine, [Cu(4-aminopyridine)₃(NCS)₂], exhibits a square pyramidal coordination geometry. nih.gov

Square Planar: In [Cu(3-aminopyridine)₂(NCS)₂], the Cu(II) ion is coordinated to two nitrogen atoms from the 3-aminopyridine ligands and two nitrogen atoms from the isothiocyanate molecules in a square planar arrangement. nih.gov

Tetrahedral: Cobalt(II) complexes with aminopyridinium cations, such as (3-MAPH)₂CoCl₄, feature a tetrahedral [CoCl₄]²⁻ anion. tandfonline.com

Table 2: Structural Data for Selected Aminopyridine Complexes This table is interactive. You can sort and filter the data.

| Complex | Metal Center | Coordination Geometry | Ligand Coordination Mode | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| [Cu(3-aminopyridine)₂(NCS)₂] | Cu(II) | Square Planar | Monodentate (Pyridine N) | N-H···S hydrogen bonds form sheets | nih.gov |

| [Cu(4-aminopyridine)₃(NCS)₂] | Cu(II) | Square Pyramidal | Monodentate (Pyridine N) | 3D crystal structure | nih.gov |

| catena-{[Ni(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} | Ni(II) | Octahedral | Bridging (μ₂) | 1D polymeric chains | researchgate.net |

| [Co(Ap₂biac)₂Cl₂] | Co(II) | Distorted Octahedral | Bidentate (Azomethine N's) | Pyridine (B92270) N does not coordinate | researchgate.net |

| (3-MAPH)₂CoCl₄ | Co(II) | Tetrahedral | Cationic ligand (not coordinated) | Isolated [CoCl₄]²⁻ tetrahedra | tandfonline.com |

Electronic Structure and Ligand Field Effects in Derived Coordination Compounds

The electronic properties of coordination compounds are dictated by the interaction between the metal d-orbitals and the ligand orbitals. Electronic absorption spectroscopy is a primary tool for probing these interactions and understanding the ligand field effects. The spectra of transition metal complexes with aminopyridine ligands typically display bands corresponding to d-d transitions, which are sensitive to the coordination geometry and the nature of the ligands.

For instance, in octahedral Co(II) complexes, characteristic absorption bands in the visible region can be assigned to specific electronic transitions, such as ⁴T₁g(P) ← ⁴T₁g(F) and ²T₁g, ²T₂g(G) ← ⁴T₁g(F). researchgate.net Similarly, the electronic spectra of Ni(II) complexes with 3-aminopyridine show bands consistent with an octahedral environment. scirp.org The position and intensity of these bands allow for the calculation of ligand field parameters, which quantify the strength of the metal-ligand interaction.

Theoretical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide deeper insights into the electronic structure. scirp.orgcdnsciencepub.comresearchgate.net These studies can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity. scirp.org For copper-aminopyridine complexes, calculations have shown that the ionization energy is significantly lowered compared to the free copper atom, a result of the strong Cu⁺-ligand bonding which includes a substantial charge-dipole interaction. cdnsciencepub.com In more complex systems, such as a heteropentanuclear complex [Mo₂NiMo₂(tpda)₄(NCS)₂], DFT calculations have indicated a 3-center 3-electron σ bonding interaction involving the molybdenum and nickel atoms. researchgate.net

Magnetic Properties of Metal Complexes Derived from Aminopyridinium Scaffolds

The magnetic properties of these complexes are determined by the number of unpaired electrons on the metal center and the magnetic interactions between adjacent metal ions. Room temperature magnetic moment measurements are often used to determine the spin state and infer the coordination geometry.

For example, Mn(II) (d⁵) complexes with 3-aminopyridine exhibit magnetic moments around 5.85 B.M., consistent with a high-spin d⁵ configuration in an octahedral environment. scirp.org Co(II) (d⁷) complexes show moments of about 5.17 B.M., also indicating a high-spin octahedral geometry. scirp.org Ni(II) (d⁸) complexes have moments around 3.20 B.M., as expected for two unpaired electrons in an octahedral field, while Cu(II) (d⁹) complexes have moments near 1.77 B.M., corresponding to one unpaired electron. scirp.org Zn(II) (d¹⁰) complexes are, as expected, diamagnetic. scirp.org

Variable-temperature magnetic susceptibility measurements reveal the nature and magnitude of magnetic exchange interactions in polynuclear or polymeric complexes. One-dimensional oxalato-bridged copper(II) complexes with aminopyridine as a terminal ligand generally show antiferromagnetic intrachain interactions. acs.org However, weak ferromagnetic coupling has also been observed in one such compound. acs.org In a cobalt(II) analog, spin-canted antiferromagnetism was observed below 8 K. acs.org

In complexes containing the 2-amino-3-methylpyridinium cation, (3-MAPH)₂CoX₄, weak antiferromagnetic interactions were found for most compounds, though one chloride-based complex exhibited a mixture of ferromagnetic and antiferromagnetic interactions. tandfonline.com These findings highlight how subtle changes to the ligand or co-ligands can significantly alter the magnetic behavior of the resulting complex.

Table 3: Magnetic Properties of Selected Aminopyridine Complexes This table is interactive. You can sort and filter the data.

| Complex | Metal Ion (dⁿ) | µeff (B.M.) at RT | Magnetic Behavior | Reference |

|---|---|---|---|---|

| MnCl₂(3-APy)₂(H₂O)₂ | Mn(II) (d⁵) | 5.85 | High-spin | scirp.org |

| CoCl₂(3-APy)₂(H₂O)₂ | Co(II) (d⁷) | 5.17 | High-spin | scirp.org |

| NiCl₂(3-APy)₂(H₂O)₂ | Ni(II) (d⁸) | 3.20 | High-spin | scirp.org |

| [Cu(OAc)₂(3-APy)]₂ | Cu(II) (d⁹) | 1.77 | High-spin | scirp.org |

| [Co(μ-ox)(4-ampy)₂] | Co(II) (d⁷) | N/A | Spin-canted Antiferromagnetism | acs.org |

| (3-MAPH)₂CoBr₄ | Co(II) (d⁷) | N/A | Weak Antiferromagnetic | tandfonline.com |

Applications in Advanced Materials Research and Catalysis

Non-Linear Optical (NLO) Materials Research

The search for high-performance non-linear optical (NLO) materials is driven by their potential in technologies like optical computing, data storage, and frequency conversion. Organic materials, particularly salts formed from organic cations and anions, are a key area of this research due to their high NLO responses and molecular flexibility. While direct, extensive research on 3-Amino-1-methylpyridinium salts is limited, studies on the closely related 3-aminopyridinium cation provide significant insights into the potential of this class of compounds.

The NLO properties of organic crystals are rooted in their molecular structure, specifically the presence of π-conjugated systems coupled with electron donor and acceptor groups, which facilitates intramolecular charge transfer. The 3-aminopyridinium cation serves as an excellent donor-π-acceptor component. The amino group (-NH₂) acts as a strong electron donor, while the positively charged pyridinium (B92312) ring functions as an effective electron acceptor.

Research on salts like 3-Aminopyridinium 3,5-dinitrobenzoate (B1224709) (APDNBA) has demonstrated significant NLO activity. researchgate.net In APDNBA, the 3-aminopyridinium cation's charge transfer character is complemented by the dinitrobenzoate anion. Studies using the Kurtz-Perry powder technique confirmed its second-harmonic generation (SHG) capabilities. researchgate.net Furthermore, Z-scan studies are commonly used to determine third-order NLO parameters, including the non-linear refractive index (n₂) and the third-order susceptibility (χ⁽³⁾). researchgate.netresearchgate.net For instance, the related compound 3-Aminopyridinium picrate (B76445) (3APP) was found to have a high transmittance of 97% with an optical band gap of 2.31 eV. researchgate.net Similarly, 3-aminopyridinium 2,4-dinitrophenolate (B1223059) (APDP) has been investigated for its third-order NLO properties. science.gov

These studies on analogues suggest that salts of this compound would also exhibit notable NLO characteristics. The addition of the methyl group at the nitrogen atom (N-methylation) can further enhance the electron-accepting nature of the pyridinium ring, potentially leading to a larger dipole moment and increased hyperpolarizability, which are crucial for NLO activity.

Table 1: NLO Properties of Selected 3-Aminopyridinium-Based Crystals Note: The data below is for analogues of this compound and is presented for comparative insight.

| Compound Name | SHG Efficiency (vs. KDP/Urea) | Third-Order Susceptibility (χ⁽³⁾) (esu) | Non-linear Refractive Index (n₂) (cm²/W) | Non-linear Absorption Co-efficient (β) (cm/W) | Optical Band Gap (Eg) (eV) | Reference |

|---|---|---|---|---|---|---|

| 3-Aminopyridinium 3,5-dinitrobenzoate (APDNBA) | N/A | 1.15 x 10⁻⁶ | -4.10 x 10⁻¹¹ | 1.12 x 10⁻⁶ | 3.5 | researchgate.net |

| 3-Aminopyridinium picrate (3APP) | N/A | N/A | N/A | N/A | 2.31 | researchgate.net |

| 3-aminopyridinium 2,4-dinitrophenolate (APDP) | N/A | 1.62 x 10⁻⁶ | 8.1 x 10⁻¹² | 0.45 x 10⁻⁶ | 2.35 | researchgate.netscience.gov |

Materials with strong third-order NLO properties are highly sought after for photonic and optoelectronic applications, such as optical limiting and all-optical switching. researchgate.net Optical limiters are devices that transmit light at low intensities but absorb it at high intensities, protecting sensors and eyes from laser damage. The reverse saturable absorption (RSA) behavior observed in Z-scan studies of compounds like APDNBA confirms their suitability for such applications. researchgate.net

The combination of high optical transparency in the visible region and significant NLO response makes these aminopyridinium-based crystals promising candidates for optoelectronic devices. researchgate.netspringerprofessional.de The N-methylation in this compound could subtly tune the optical band gap and other linear optical properties, potentially optimizing the transparency window for specific applications. The demonstrated thermal and mechanical stability of related crystals further supports their viability in practical devices. researchgate.net The positive photoconductivity found in some of these materials also points towards their potential use in light-sensing applications. researchgate.net

Investigation of Linear and Non-linear Optical Characteristics in Salts

Role in Hybrid Organic-Inorganic Perovskite Materials

Hybrid organic-inorganic perovskites (HOIPs) have revolutionized the field of photovoltaics and optoelectronics. The organic cation (A-site cation) in the typical ABX₃ perovskite structure plays a critical role in determining the material's structural stability, dimensionality, and electronic properties.

The size, shape, and charge of the organic cation are crucial factors that dictate the resulting perovskite structure. aip.org While small cations like methylammonium (B1206745) fit within the three-dimensional (3D) perovskite lattice, larger or more complex organic cations tend to form lower-dimensional structures, such as two-dimensional (2D) layered perovskites. ikm.org.myrsc.org These lower-dimensional materials often exhibit enhanced stability against moisture.

The this compound cation, due to its size and asymmetry, would likely act as a spacer cation, leading to the formation of 2D or quasi-2D perovskite structures. The selection of such functional spacer cations is a key strategy for tuning perovskite properties. chinesechemsoc.org The amino group can form hydrogen bonds with the inorganic framework, influencing octahedral tilting and the interlayer spacing, which in turn affects the material's electronic band structure and optical properties. ikm.org.my Research on related aminopyridine isomers in lead bromide perovskites has shown that varying the substituent position on the pyridine (B92270) ring directly alters the dimensionality of the inorganic framework, ranging from 0D to 2D. ikm.org.my

Furthermore, the electronic properties of the cation itself can influence the perovskite's characteristics. The pyridinium moiety can passivate defects at the perovskite surface or grain boundaries through coordination between the ring's nitrogen and undercoordinated lead ions, reducing non-radiative recombination. nih.gov The presence of the amino group could further enhance this effect. The introduction of N-methylated pyridinium cations can alter the band gap and electronic band alignment, which is critical for efficient device performance. rsc.orgresearchgate.net

Charge transport in HOIPs is a complex process influenced by the organic and inorganic components. In 2D and quasi-2D perovskites, the organic spacer layers act as insulating barriers, which can hinder charge transport between the inorganic layers. aip.orgchinesechemsoc.org This often leads to lower carrier mobility compared to 3D perovskites.